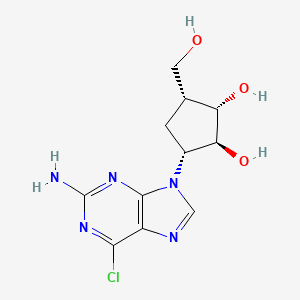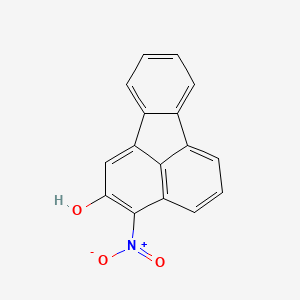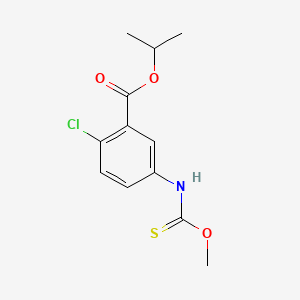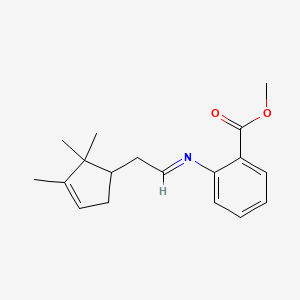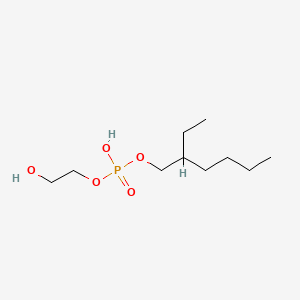
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is an organophosphorus compound with the chemical formula C10H23O5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various phosphoric acid esters and organophosphorus compounds, which have applications in different industries .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a surfactant and emulsifier in biological studies.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a lubricant additive, antiwear additive, and in the extraction of rare earth metals .
Wirkmechanismus
The mechanism of action of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can integrate into cell membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Compared to similar compounds, 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate has unique properties due to the presence of both 2-ethylhexyl and 2-hydroxyethyl groups. This dual functionality allows it to act as both a surfactant and a reagent in various chemical reactions, making it versatile in its applications .
Eigenschaften
CAS-Nummer |
85909-40-6 |
|---|---|
Molekularformel |
C10H23O5P |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-ethylhexyl 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11/h10-11H,3-9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VCSZVNWYOBIYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(O)OCCO |
Verwandte CAS-Nummern |
41205-89-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


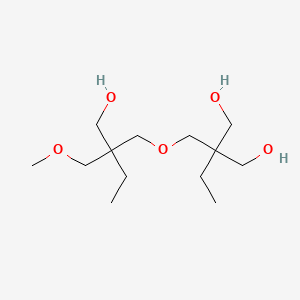
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)


![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)

![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
